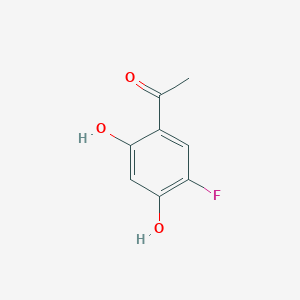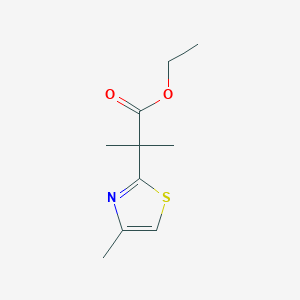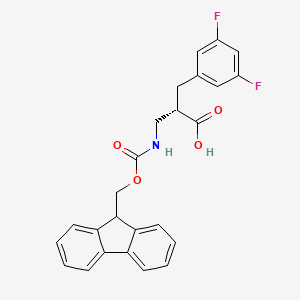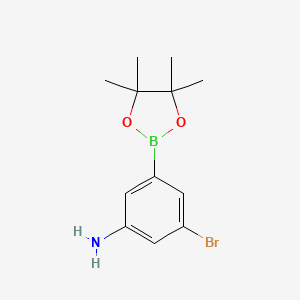
(5-Cyclopropoxypyridin-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Cyclopropoxypyridin-2-yl)methanol: is an organic compound with the molecular formula C9H11NO2 It features a pyridine ring substituted with a methanol group at the 2-position and a cyclopropoxy group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 5-bromopyridin-2-ylmethanol with cyclopropylmagnesium bromide under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of (5-Cyclopropoxypyridin-2-yl)methanol may involve scalable synthetic routes such as the use of continuous flow reactors to optimize reaction conditions and improve yield. The process generally includes steps like bromination, cyclopropanation, and subsequent functional group transformations under optimized conditions to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Cyclopropoxypyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the methanol group to a methyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Pyridin-2-ylmethanone derivatives.
Reduction: Pyridin-2-ylmethane derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(5-Cyclopropoxypyridin-2-yl)methanol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications
Mécanisme D'action
The mechanism of action of (5-Cyclopropoxypyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
(5-Bromopyridin-2-yl)methanol: Similar structure but with a bromine atom instead of a cyclopropoxy group.
Pyridin-2-ylmethanol: Lacks the cyclopropoxy group, making it less sterically hindered.
(5-Methoxypyridin-2-yl)methanol: Contains a methoxy group instead of a cyclopropoxy group.
Uniqueness
(5-Cyclopropoxypyridin-2-yl)methanol is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C9H11NO2 |
|---|---|
Poids moléculaire |
165.19 g/mol |
Nom IUPAC |
(5-cyclopropyloxypyridin-2-yl)methanol |
InChI |
InChI=1S/C9H11NO2/c11-6-7-1-2-9(5-10-7)12-8-3-4-8/h1-2,5,8,11H,3-4,6H2 |
Clé InChI |
GUALNJZLZILJKI-UHFFFAOYSA-N |
SMILES canonique |
C1CC1OC2=CN=C(C=C2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-(p-Tolyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B13984120.png)




![7-[2-(3-Hydroxyocta-1,5-dienyl)-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid](/img/structure/B13984138.png)
![tert-Butyl 3-oxospiro[indoline-2,4'-piperidine]-1'-carboxylate](/img/structure/B13984141.png)



![4-chloro-7-[2-deoxy-3,5-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-beta-D-erythro-pentofuranosyl]-2-[[(1,1-dimethylethyl)dimethylsilyl]amino]-7H-Pyrrolo[2,3-d]pyrimidine-5-methanol](/img/structure/B13984167.png)



